4-chloro-N'-(1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide
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Overview
Description
4-chloro-N’-(1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is a synthetic organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is a fused bicyclic structure, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-(1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide typically involves multiple steps:
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Formation of the Pyrazolo[3,4-d]pyrimidine Core: : This step usually starts with the condensation of 5-chloro-2-methylphenylhydrazine with an appropriate diketone or aldehyde to form the pyrazole ring. This intermediate is then cyclized with a suitable reagent, such as formamide or formic acid, to form the pyrazolo[3,4-d]pyrimidine core.
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Chlorination: : The pyrazolo[3,4-d]pyrimidine core is chlorinated using reagents like thionyl chloride or phosphorus oxychloride to introduce the chloro substituent at the desired position.
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Formation of Benzohydrazide: : Benzohydrazide is synthesized separately by reacting benzoyl chloride with hydrazine hydrate under controlled conditions.
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Coupling Reaction: : The final step involves coupling the chlorinated pyrazolo[3,4-d]pyrimidine core with benzohydrazide in the presence of a base such as triethylamine or pyridine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : The chloro groups in the compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
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Oxidation and Reduction: : The hydrazide moiety can participate in oxidation reactions to form corresponding azides or imines. Reduction reactions can convert the hydrazide to hydrazine derivatives.
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Condensation Reactions: : The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones, which are useful intermediates in various chemical syntheses.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide, sodium hypochlorite, or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Condensation: Aldehydes or ketones in the presence of acid or base catalysts.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Azides, imines, or other oxidized forms.
Reduction Products: Hydrazine derivatives.
Condensation Products: Hydrazones and related compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology and Medicine
In biological and medicinal research, 4-chloro-N’-(1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide has shown potential as an inhibitor of certain enzymes and receptors. It is being investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its derivatives might serve as active ingredients in various formulations.
Mechanism of Action
The mechanism of action of 4-chloro-N’-(1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an antagonist or agonist, modulating signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N’-(1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide: shares similarities with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Uniqueness
The uniqueness of 4-chloro-N’-(1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide lies in its specific substitution pattern and the presence of both hydrazide and pyrazolo[3,4-d]pyrimidine moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-chloro-N'-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N6O/c1-11-2-5-14(21)8-16(11)27-18-15(9-24-27)17(22-10-23-18)25-26-19(28)12-3-6-13(20)7-4-12/h2-10H,1H3,(H,26,28)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJHQPOKRCRWCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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